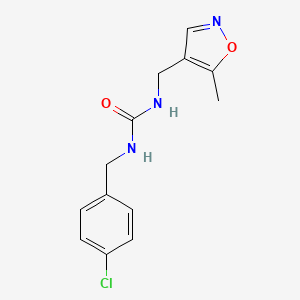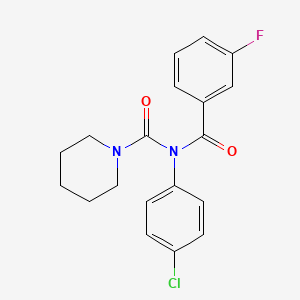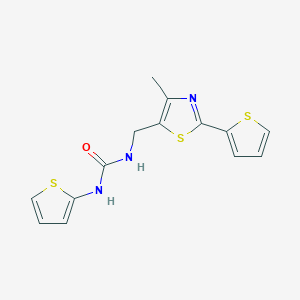
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as Cl-IB-MECA, is a potent and selective agonist for the adenosine A3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Chemical Reactions and Synthesis
- Ureas, including compounds similar to 1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, are involved in various chemical reactions. For example, derivatives of anthranilic acid react with 3-chloropropyl isocyanate to form ureas, which undergo further transformations under different conditions (Papadopoulos, 1984).
Biological Activity
- Some 1,3-substituted ureas show promising antifilarial activity against certain parasites (Ram et al., 1984).
- Novel urea derivatives, such as 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] ureas, possess antitumor activities, demonstrating the potential of urea derivatives in medicinal chemistry (Ling et al., 2008).
- A specific compound, 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, exhibits good fungicidal activity against certain fungal pathogens (Tan Xiao-hong, 2006).
- Diaryl ureas, including compounds structurally similar to the queried compound, have been evaluated for antiproliferative effects on various cancer cell lines, revealing their potential as anticancer agents (Feng et al., 2020).
Crystallography and Structural Analysis
- The crystal structure of urea fungicides, which are related to the queried compound, reveals important aspects of their molecular conformation and interactions, contributing to our understanding of their physical and chemical properties (Kang et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHCTMWJPINMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)


![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)



![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)
![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)


